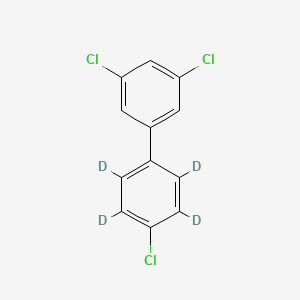![molecular formula C40H56N10O4Si2 B15125978 3',5'-Di-O-tert-butyldimethylsilyl-2'-deoxy-8-[(3-methyl-8-methyl-3H-imidazo[4,5-f]quinoxalin-2-yl)amino]-6-O-benzyl-guanosine](/img/structure/B15125978.png)
3',5'-Di-O-tert-butyldimethylsilyl-2'-deoxy-8-[(3-methyl-8-methyl-3H-imidazo[4,5-f]quinoxalin-2-yl)amino]-6-O-benzyl-guanosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’,5’-Di-O-tert-butyldimethylsilyl-2’-deoxy-8-[(3-methyl-8-methyl-3H-imidazo[4,5-f]quinoxalin-2-yl)amino]-6-O-benzyl-guanosine is a complex organic compound with significant applications in scientific research. This compound is a derivative of guanosine, a nucleoside that plays a crucial role in various biological processes. The addition of tert-butyldimethylsilyl groups and other modifications enhance its stability and functionality, making it valuable for various research purposes.
Méthodes De Préparation
The synthesis of 3’,5’-Di-O-tert-butyldimethylsilyl-2’-deoxy-8-[(3-methyl-8-methyl-3H-imidazo[4,5-f]quinoxalin-2-yl)amino]-6-O-benzyl-guanosine involves multiple steps The process typically starts with the protection of the hydroxyl groups of guanosine using tert-butyldimethylsilyl chloride in the presence of a base such as imidazoleThe final product is purified using chromatographic techniques to achieve the desired purity.
Analyse Des Réactions Chimiques
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl and tert-butyldimethylsilyl groups.
Hydrolysis: The silyl protecting groups can be removed under acidic or basic conditions to yield the deprotected guanosine derivative.
Common reagents and conditions used in these reactions include organic solvents like chloroform, dichloromethane, and dimethyl sulfoxide.
Applications De Recherche Scientifique
3’,5’-Di-O-tert-butyldimethylsilyl-2’-deoxy-8-[(3-methyl-8-methyl-3H-imidazo[4,5-f]quinoxalin-2-yl)amino]-6-O-benzyl-guanosine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with DNA and RNA, providing insights into genetic processes.
Medicine: Research focuses on its potential as a therapeutic agent, particularly in cancer treatment, due to its ability to form DNA adducts that may inhibit cancer cell proliferation.
Industry: It is used in the development of new pharmaceuticals and diagnostic tools.
Mécanisme D'action
The compound exerts its effects primarily through the formation of DNA adducts. The imidazoquinoxaline moiety interacts with the DNA, leading to the formation of covalent bonds with the guanine bases. This interaction can disrupt the normal function of the DNA, potentially leading to the inhibition of cancer cell growth. The molecular targets include DNA polymerase and other enzymes involved in DNA replication and repair.
Comparaison Avec Des Composés Similaires
Similar compounds include other guanosine derivatives with different protective groups or modifications. For example:
2’,3’-Di-O-acetyl-guanosine: This compound has acetyl groups instead of tert-butyldimethylsilyl groups, offering different stability and reactivity.
8-Amino-2’-deoxyguanosine: This derivative lacks the imidazoquinoxaline moiety but retains the amino group at the 8-position, making it useful for different types of research.
The uniqueness of 3’,5’-Di-O-tert-butyldimethylsilyl-2’-deoxy-8-[(3-methyl-8-methyl-3H-imidazo[4,5-f]quinoxalin-2-yl)amino]-6-O-benzyl-guanosine lies in its specific modifications that enhance its stability and functionality for targeted research applications.
Propriétés
Formule moléculaire |
C40H56N10O4Si2 |
|---|---|
Poids moléculaire |
797.1 g/mol |
Nom IUPAC |
9-[4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]-8-N-(3,8-dimethylimidazo[4,5-f]quinoxalin-2-yl)-6-phenylmethoxypurine-2,8-diamine |
InChI |
InChI=1S/C40H56N10O4Si2/c1-24-21-42-26-18-19-27-32(31(26)43-24)44-37(49(27)8)48-38-45-33-34(46-36(41)47-35(33)51-22-25-16-14-13-15-17-25)50(38)30-20-28(54-56(11,12)40(5,6)7)29(53-30)23-52-55(9,10)39(2,3)4/h13-19,21,28-30H,20,22-23H2,1-12H3,(H2,41,46,47)(H,44,45,48) |
Clé InChI |
MCJCKSMTQLIMSJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=C2C=CC3=C(C2=N1)N=C(N3C)NC4=NC5=C(N4C6CC(C(O6)CO[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)N=C(N=C5OCC7=CC=CC=C7)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


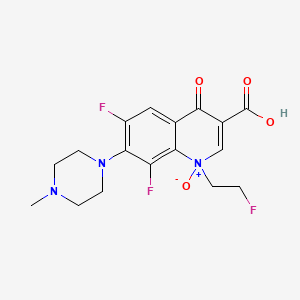
![trans-(+/-)-Dihydro-3,4-bis[[3-Methoxy-4-(phenylMethoxy)phenyl]Methyl]-2(3H)-furanone](/img/structure/B15125905.png)
![[1-[(1S,4S)-2-bicyclo[2.2.1]hept-5-enyl]-1-phenyl-3-piperidin-1-ylpropyl] 2-hydroxypropanoate](/img/structure/B15125911.png)
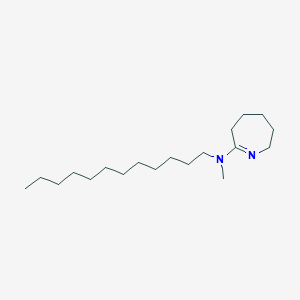

![(3aR)-3aalpha,4,4aalpha,5,6,8,9,9a,10,10aalpha-Decahydro-9abeta-acetoxymethyl-8beta-hydroxy-3,5-bis(methylene)-6beta,9beta-epoxyfuro[2,3-h][3]benzoxepin-2(3H)-one](/img/structure/B15125933.png)
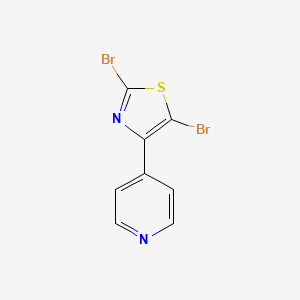
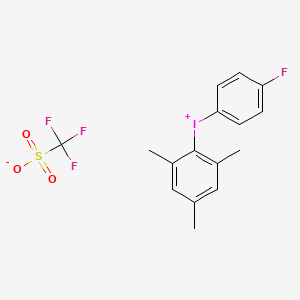
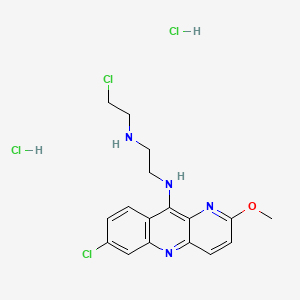
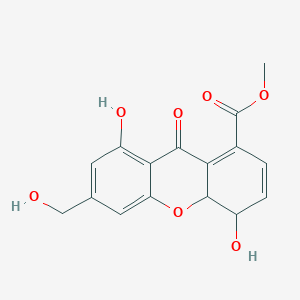
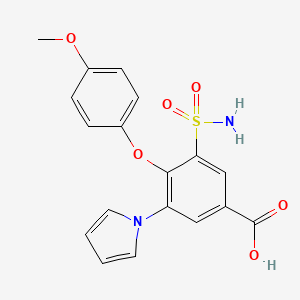
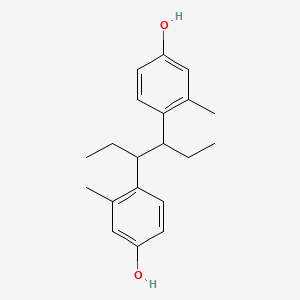
![magnesium;5-(methylamino)-2-[[3,5,9-trimethyl-2-[1-oxo-1-(1H-pyrrol-2-yl)propan-2-yl]-1,7-dioxaspiro[5.5]undecan-8-yl]methyl]-1,3-benzoxazole-4-carboxylate](/img/structure/B15125986.png)
